![molecular formula C6H9N3 B6333002 1-(Pyridazin-3-yl)ethanamine CAS No. 1532982-62-9](/img/structure/B6333002.png)
1-(Pyridazin-3-yl)ethanamine
Overview
Description
“1-(Pyridazin-3-yl)ethanamine” is a chemical compound with the molecular formula C6H9N3 and a molecular weight of 123.16 . It is also known as "1-(Pyridazin-3-yl)ethan-1-amine" .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(Pyridazin-3-yl)ethanamine” are not available in the retrieved data, pyridazin-3-one derivatives, which are structurally similar, have been reported to undergo various reactions . These include Lewis acid-mediated inverse electron demand Diels-Alder reactions, copper-promoted cyclizations, and aza-Diels-Alder reactions .Mechanism of Action
Target of Action
1-(Pyridazin-3-yl)ethanamine, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . They have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
It’s known that pyridazine derivatives can inhibit calcium ion influx . This suggests that 1-(Pyridazin-3-yl)ethanamine might interact with its targets by modulating calcium ion channels, leading to changes in cellular processes that rely on calcium signaling.
Biochemical Pathways
Given that pyridazine derivatives can inhibit calcium ion influx , it’s plausible that this compound could affect pathways involving calcium signaling. Calcium is a universal second messenger involved in numerous cellular processes, so the downstream effects could be wide-ranging.
Result of Action
Given the potential inhibition of calcium ion influx , the compound could have effects on cellular processes that depend on calcium signaling. These could include muscle contraction, neurotransmitter release, and various enzymatic processes.
Action Environment
This compound, like other pyridazine derivatives, holds promise due to its potential wide range of pharmacological activities .
properties
IUPAC Name |
1-pyridazin-3-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-3-2-4-8-9-6/h2-5H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZCZRQAMAYGPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=CC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridazin-3-ylethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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